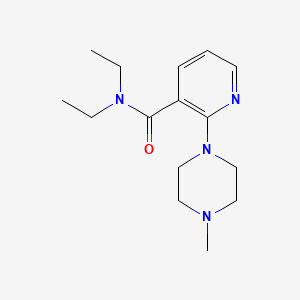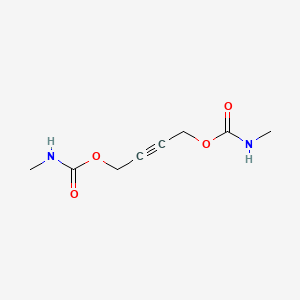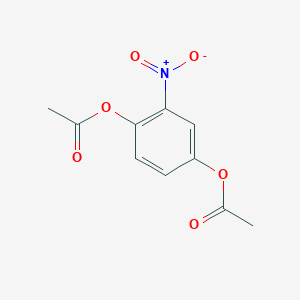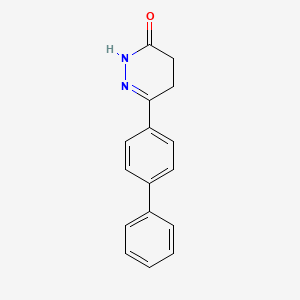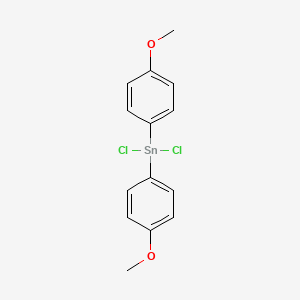
Stannane, dichlorobis(4-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannane, dichlorobis(4-methoxyphenyl)- is an organotin compound characterized by the presence of tin (Sn) bonded to two chlorine atoms and two 4-methoxyphenyl groups. Organotin compounds, including stannane derivatives, are widely studied due to their diverse applications in organic synthesis, catalysis, and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Stannane, dichlorobis(4-methoxyphenyl)- can be synthesized through the reaction of tin tetrachloride (SnCl4) with 4-methoxyphenylmagnesium bromide (Grignard reagent). The reaction typically proceeds as follows:
Preparation of Grignard Reagent: 4-bromoanisole is reacted with magnesium turnings in anhydrous tetrahydrofuran (THF) to form 4-methoxyphenylmagnesium bromide.
Reaction with Tin Tetrachloride: The Grignard reagent is then added to a solution of tin tetrachloride in THF under an inert atmosphere.
Industrial Production Methods
Industrial production of organotin compounds often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Stannane, dichlorobis(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides or hydroxides.
Reduction: Reduction reactions can convert the compound to organotin hydrides.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products Formed
Oxidation: Organotin oxides or hydroxides.
Reduction: Organotin hydrides.
Substitution: Various organotin derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Stannane, dichlorobis(4-methoxyphenyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism of action of stannane, dichlorobis(4-methoxyphenyl)- involves its interaction with molecular targets through its organotin moiety. The compound can form coordination complexes with various biomolecules, affecting their function. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Trimethyltin chloride: Another organotin compound with similar applications but different reactivity.
Tributyltin hydride: Used in organic synthesis, particularly in radical reactions.
Dibutyltin oxide: Employed in the production of polymers and as a catalyst.
Uniqueness
Stannane, dichlorobis(4-methoxyphenyl)- is unique due to its specific substitution pattern with 4-methoxyphenyl groups, which imparts distinct chemical and physical properties. This makes it particularly useful in specialized applications where other organotin compounds may not be as effective .
Propiedades
Número CAS |
56541-97-0 |
|---|---|
Fórmula molecular |
C14H14Cl2O2Sn |
Peso molecular |
403.9 g/mol |
Nombre IUPAC |
dichloro-bis(4-methoxyphenyl)stannane |
InChI |
InChI=1S/2C7H7O.2ClH.Sn/c2*1-8-7-5-3-2-4-6-7;;;/h2*3-6H,1H3;2*1H;/q;;;;+2/p-2 |
Clave InChI |
VKPCEQRWEWVPQB-UHFFFAOYSA-L |
SMILES canónico |
COC1=CC=C(C=C1)[Sn](C2=CC=C(C=C2)OC)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl propan-2-yl [(propan-2-yl)oxy]propanedioate](/img/structure/B14644205.png)




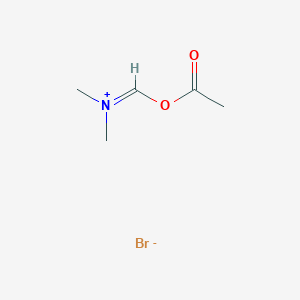
![3-Pyridinesulfonamide, 2-[(2,4-dichlorophenyl)amino]-](/img/structure/B14644261.png)
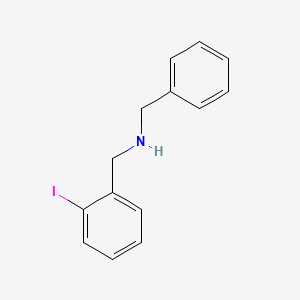
![4-{[3-(4-Methoxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B14644282.png)
